N-(2'-Diethylaminoethyl)phenoxyacetamide
Description
N-(2'-Diethylaminoethyl)phenoxyacetamide (IUPAC: N-[2-(diethylamino)ethyl]-2-phenoxyacetamide) is a phenoxyacetamide derivative characterized by a phenoxy group attached to an acetamide backbone, further substituted with a diethylaminoethyl moiety at the nitrogen position . Its structure combines aromatic (phenoxy) and aliphatic (diethylaminoethyl) features, which influence solubility, bioavailability, and target interactions.
Properties
CAS No. |
4150-97-4 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(4-2)11-10-15-14(17)12-18-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |
InChI Key |
SWWSQEFOHKXSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Phenoxy Ring Substituents: Electron-withdrawing groups (e.g., halogens) enhance agrochemical activity, while electron-donating groups (e.g., methyl) improve pharmacological effects .
- Amine Side Chains: Bulky groups (e.g., tert-butylphenyl in ) increase target affinity but may reduce solubility. The diethylaminoethyl group balances solubility and moderate receptor interaction .
- Backbone Flexibility : Rigid structures (e.g., bicycloheptyl in ) restrict conformational freedom, enhancing selectivity for anti-inflammatory targets .
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